1-butyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
1-Butyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound with a unique structure that includes both pyrazole and pyridine rings
Preparation Methods
The synthesis of 1-butyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole and pyridine precursors. These precursors are then subjected to various reactions, including amination, reduction, esterification, and condensation, to form the final product .
Chemical Reactions Analysis
1-Butyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Butyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its ability to inhibit enzymes involved in cell division and DNA replication.
Materials Science: The unique structural properties of this compound make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 1-butyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves the inhibition of enzymes that are crucial for cell division and DNA replication. This inhibition leads to the disruption of cellular processes, making it a potential candidate for anti-cancer therapies.
Comparison with Similar Compounds
Similar compounds to 1-butyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine include other pyrazole and pyridine derivatives. Some examples are:
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound is used in Suzuki coupling reactions and has applications in the synthesis of various pharmaceuticals.
N4-[1-(4-Cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-quinolinedicarboxamide: This compound has similar structural features and is used in medicinal chemistry research.
Properties
Molecular Formula |
C18H22F3N5 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-butyl-6-(1-ethyl-5-methylpyrazol-4-yl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C18H22F3N5/c1-5-7-8-26-17-16(11(3)24-26)14(18(19,20)21)9-15(23-17)13-10-22-25(6-2)12(13)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
XVOGHWWKHNTMGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=C(N(N=C3)CC)C)C(F)(F)F |
Origin of Product |
United States |
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